molecular formula C13H23F3O2S B590424 11-Mercaptoundecyl trifluoroacetate CAS No. 138524-05-7

11-Mercaptoundecyl trifluoroacetate

Cat. No.: B590424
CAS No.: 138524-05-7
M. Wt: 300.38
InChI Key: YOZNBMSWVPXLKM-UHFFFAOYSA-N
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Description

11-Mercaptoundecyl trifluoroacetate is an organic compound with the molecular formula C13H23F3O2S. It is characterized by the presence of a thiol group (-SH) and a trifluoroacetate group (-COOCH2CF3). This compound is commonly used in the formation of self-assembled monolayers (SAMs) on various substrates, such as gold and germanium, due to its ability to form strong bonds with these surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Mercaptoundecyl trifluoroacetate can be synthesized through a multi-step process. One common method involves the reaction of 11-bromoundecanol with thiourea to form 11-mercaptoundecanol. This intermediate is then reacted with trifluoroacetic anhydride to yield this compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

11-Mercaptoundecyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    11-Mercaptoundecanoic acid: Similar structure but with a carboxylic acid group instead of a trifluoroacetate group.

    11-Mercaptoundecylamine: Contains an amine group instead of a trifluoroacetate group.

    11-Mercaptoundecyltrimethylammonium chloride: Features a quaternary ammonium group.

Uniqueness

11-Mercaptoundecyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring robust and stable surface modifications.

Properties

IUPAC Name

11-sulfanylundecyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3O2S/c14-13(15,16)12(17)18-10-8-6-4-2-1-3-5-7-9-11-19/h19H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZNBMSWVPXLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOC(=O)C(F)(F)F)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693506
Record name 11-Sulfanylundecyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138524-05-7
Record name 11-Sulfanylundecyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Mercaptoundecyl trifluoroacetate
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